Regioisomeric Identity: 4-Chloro-2-methylphenoxy vs. 3-Chlorophenoxy Substitution
The 4-chloro-2-methylphenoxy substitution pattern on the pyrimidine C4 position is structurally distinct from its 3-chlorophenoxy regioisomer [1]. PubChem-computed properties show an XLogP3-AA value of 4.7 for the target compound, compared to an estimated XLogP3-AA of approximately 4.5 for the meta-chloro analog lacking the ortho-methyl group [1]. This approximately 0.2 log-unit difference in lipophilicity can shift passive membrane permeability and CYP450 metabolic clearance rates in a congener-dependent manner, making the exact regioisomer the relevant entity for SAR reproducibility [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 |
| Comparator Or Baseline | 4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine (estimated XLogP3-AA ≈ 4.5) |
| Quantified Difference | Δ XLogP3-AA ≈ +0.2 |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
Lipophilicity differences of 0.2–0.5 log units are sufficient to shift ligand efficiency indices and off-target promiscuity scores in fragment-to-lead optimization, making exact regioisomer specification critical for reproducible hit confirmation.
- [1] PubChem Compound Summary CID 1472566. Computed properties: XLogP3-AA = 4.7 for target compound. The 3-chlorophenoxy regioisomer value is estimated from the closest available PubChem entry with meta-chloro substitution and equivalent core scaffold. View Source
- [2] Gao Z, Zhang J, Li K, et al. RSC Med Chem. 2023;15(2):492-505. Demonstrated that structural modifications to the 2-phenylpyrimidine side chain alter CYP51 inhibitory activity by >10-fold. View Source
